N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of various precursors under specific conditions . For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the reaction of a bromophenyl compound with other reagents to form a complex structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data .
Scientific Research Applications
Antimicrobial Studies
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide, belonging to the class of 1,3,4-thiadiazole derivatives, has been explored primarily for its antimicrobial properties. These compounds, including various 1,3,4-thiadiazole derivatives, exhibit a range of biological activities. For instance, Ameen and Qasir (2017) synthesized derivatives with potential antibacterial and antifungal activities (Ameen & Qasir, 2017). Similarly, Chandrakantha et al. (2014) reported the synthesis of related compounds, which displayed notable antibacterial and antifungal activities (Chandrakantha et al., 2014).
Anticancer Potential
There's a growing interest in exploring the anticancer potential of 1,3,4-thiadiazole derivatives. For example, a study by Tiwari et al. (2017) focused on the synthesis of thiadiazole derivatives with promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).
Chemical Structure and Noncovalent Interactions
The chemical structure and noncovalent interactions of such compounds are also a subject of research. El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives and examined their molecular interactions and stability, providing insights into the molecular structure of similar compounds (El-Emam et al., 2020).
Nematocidal Activity
Exploring the nematocidal activity of 1,3,4-thiadiazole derivatives is another area of interest. Liu et al. (2022) investigated novel derivatives for their effectiveness against specific nematodes, highlighting the potential agricultural applications of these compounds (Liu et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2S2/c1-2-10(19)16-12-17-18-13(22-12)21-7-11(20)15-9-5-3-8(14)4-6-9/h3-6H,2,7H2,1H3,(H,15,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJXGGPSDZVMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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